molecular formula C9H8BrClN2 B8405120 5-Bromo-1-(2-chloroethyl)-1H-indazole

5-Bromo-1-(2-chloroethyl)-1H-indazole

Cat. No. B8405120
M. Wt: 259.53 g/mol
InChI Key: IUVXGQLKZOKMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08815840B2

Procedure details

A mixture of 5-bromo-1H-indazole (900 mg, 4.57 mmol), 1-bromo-2-chloroethane (1.31 g, 9.14 mmol) and K2CO3 (1.89 g, 13 7 mmol) in DMF (40 mL) in a sealed pressure flask was heated at 40° C. for 10 h. Additional 1.3 g 1-bromo-2-chloroethane (1.31 g, 9.14 mmol), and K2CO3 (1.89 g, 13 7 mmol) were then added and heating was continued for 3 h. This was filtered, the solvent removed from the filtrate, and the residue chromatographed on silica gel (step gradient elution with hexane containing 0, 5, 10 and 20% EtOAc) afforded (in order of elution): 5-bromo-1-(2-chloroethyl)-1H-indazole (690 mg, 2.66 mmol, 58% yield). MS (ESI) m/z 260.95 (M+H). 1H NMR (500 MHz, chloroform-d) δ ppm 7.99 (1H, s), 7.88 (1H, s), 7.46-7.52 (1H, m), 7.36 (1H, d, J=8.85 Hz), 4.67 (2H, t, J=6.26 Hz), 3.97 (2H, t, J=6.26 Hz). 5-bromo-2-(2-chloroethyl)-2H-indazole (360 mg, 1.39 mmol, 30% yield). MS (ESI) m/z 260.95 (M+H). 1H NMR (500 MHz, chloroform-d) δ ppm 7.98 (1H, s), 7.85 (1H, s), 7.60 (1H, d, J=9.16 Hz), 7.37 (1H, d, J=9.16 Hz), 4.69-4.74 (2H, m), 4.02-4.07 (2H, m).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1.89 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.Br[CH2:12][CH2:13][Cl:14].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:12][CH2:13][Cl:14])[N:6]=[CH:5]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
BrC=1C=C2C=NNC2=CC1
Name
Quantity
1.31 g
Type
reactant
Smiles
BrCCCl
Name
Quantity
1.89 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
BrCCCl
Name
Quantity
1.89 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
FILTRATION
Type
FILTRATION
Details
This was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed from the filtrate
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel (step gradient elution with hexane containing 0, 5, 10 and 20% EtOAc)
CUSTOM
Type
CUSTOM
Details
afforded
WASH
Type
WASH
Details
(in order of elution)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C2C=NN(C2=CC1)CCCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.66 mmol
AMOUNT: MASS 690 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.